Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate involves multiple steps, including the formation of the core tricyclic structure and the subsequent introduction of functional groups. Common synthetic routes may involve the use of starting materials such as benzoic acid derivatives and various reagents to introduce the thia and diazatricyclic moieties .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures with thia and diaza moieties, such as:
Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate analogs: These compounds have slight modifications in their structure, leading to different biological activities.
Other tricyclic compounds: Compounds with similar core structures but different functional groups, such as tricyclic antidepressants.
Uniqueness
This compound is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H21N3O4S2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
methyl 4-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O4S2/c1-3-11-25-20(27)18-15-5-4-6-16(15)31-19(18)24-22(25)30-12-17(26)23-14-9-7-13(8-10-14)21(28)29-2/h3,7-10H,1,4-6,11-12H2,2H3,(H,23,26) |
InChI Key |
FUCYUDYMYRGPHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C |
Origin of Product |
United States |
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